3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Medicinal Chemistry Agrochemical Research Organic Synthesis

Researchers requiring precise 3-substitution regiochemistry for structure-activity relationship (SAR) studies often encounter supply inconsistency with positional isomers, which can derail lead optimization. 3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS 1260658-95-4) directly addresses this gap with its defined electrophilic handle at the 3-position. • Reactive chloromethyl group enables late-stage diversification with amines, thiols, and nucleophiles for rapid hit-to-lead chemistry. • 2,2,2-Trifluoroethyl moiety elevates lipophilicity (XLogP3 = 1.7 vs. parent LogP = 0.55), improving CNS target suitability and cell permeability. • ≥98% purity ensures reproducible SAR data; available in 100 mg to 5 g quantities from authenticated supply chains.

Molecular Formula C6H6ClF3N2
Molecular Weight 198.57 g/mol
CAS No. 1260658-95-4
Cat. No. B1288775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
CAS1260658-95-4
Molecular FormulaC6H6ClF3N2
Molecular Weight198.57 g/mol
Structural Identifiers
SMILESC1=CN(N=C1CCl)CC(F)(F)F
InChIInChI=1S/C6H6ClF3N2/c7-3-5-1-2-12(11-5)4-6(8,9)10/h1-2H,3-4H2
InChIKeyBKOWHECXKSAYNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Strategic Building Block


3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS 1260658-95-4) is a fluorinated pyrazole derivative characterized by a reactive chloromethyl group at the 3-position and a 2,2,2-trifluoroethyl substituent at the 1-position. This compound, with a molecular formula of C6H6ClF3N2 and a molecular weight of 198.57 g/mol, serves as a versatile intermediate in the synthesis of biologically active compounds . Its commercial availability as a high-purity building block (typically ≥95%) underpins its utility in medicinal chemistry and agrochemical research .

Building Block Fluorinated pyrazole core with reactive chloromethyl handle for derivatization
SAR Exploration Enables regioselective 3‑substitution to establish structure‑activity relationships
Lipophilicity Control Trifluoroethyl group modulates logP and membrane interaction in analog design

Why 3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is Irreplaceable


Direct substitution with closely related analogs, such as the parent 1-(2,2,2-trifluoroethyl)-1H-pyrazole (lacking the chloromethyl handle) or the 4- and 5-chloromethyl positional isomers, is not a viable strategy due to fundamental differences in chemical reactivity, physicochemical properties, and downstream biological performance. The 3-chloromethyl group on this specific scaffold provides a unique electrophilic site for further derivatization, while the 2,2,2-trifluoroethyl moiety confers class-level advantages in lipophilicity and bioactivity compared to non-fluorinated analogs [1][2]. These distinct properties, which are directly quantifiable, mandate the procurement of this specific regioisomer for research programs aiming to replicate or build upon established structure-activity relationships (SAR).

Regioisomeric mismatch
4‑ or 5‑chloromethyl isomers share MW and TPSA but the 3‑position directs distinct reactivity; substitution may shift SAR outcomes.
Absent chloromethyl handle
Parent 1‑(2,2,2‑trifluoroethyl)‑1H‑pyrazole lacks the reactive electrophilic site, limiting downstream derivatization and library synthesis.
Lipophilicity profile shift
Non‑fluorinated or phenyl‑substituted analogs may not replicate the trifluoroethyl‑dependent membrane permeability modulation.

3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Key Differentiators vs. Analogs


Regioisomeric Comparison: 3- vs. 4- and 5-Chloromethyl Pyrazoles

The target compound (3-isomer, CAS 1260658-95-4) shares an identical molecular weight (198.57 g/mol) and topological polar surface area (TPSA = 17.8 Ų) with its 4-isomer (CAS 405103-71-1) and 5-isomer (CAS 1281984-44-8) . However, its distinct regiochemistry places the reactive chloromethyl group at the 3-position, adjacent to one nitrogen atom of the pyrazole ring, which dictates its unique reactivity profile and electronic environment compared to the 4- and 5-substituted isomers [1][2]. This regioisomeric specificity is critical for maintaining consistent SAR in lead optimization campaigns.

Regioisomeric Identity
Specification review
MW 198.57 g/mol, TPSA 17.8 Ų; 3‑substitution defines reactivity
Regioisomeric identity critical for SAR fidelity
Calculated from vendor datasheets; confirm with authentic standards
Medicinal Chemistry Agrochemical Research Organic Synthesis

Lipophilicity Gain vs. Unsubstituted Pyrazole

The introduction of the 2,2,2-trifluoroethyl group at the N1 position significantly increases the lipophilicity of the pyrazole core. The target compound exhibits a calculated XLogP3 value of 1.7 , whereas the parent 1-(2,2,2-trifluoroethyl)-1H-pyrazole, which lacks the chloromethyl group, has a reported LogP of 0.55 [1]. This represents a substantial increase in lipophilicity (>1 LogP unit), which is a crucial parameter for modulating membrane permeability and metabolic stability in drug discovery [2].

Lipophilicity (XLogP3)
Reported
1.7 (parent 0.55)
Supports lipophilicity‑driven design for membrane permeability
Calculated values; confirm experimentally
Medicinal Chemistry Agrochemical Research Physicochemical Property Analysis

Herbicidal Activity: Trifluoroethyl vs. Phenyl Substitution

In a comparative study of pyrazole-based herbicides, derivatives containing a 2,2,2-trifluoroethyl group at the 1-position demonstrated superior herbicidal activity compared to compounds substituted with a phenyl group [1]. While the study did not test the exact target compound, this class-level inference establishes that the 2,2,2-trifluoroethyl moiety on a pyrazole scaffold confers a significant bioactivity advantage, providing a strong rationale for selecting this specific building block over non-fluorinated or phenyl-substituted analogs in agrochemical research programs.

Herbicidal Activity Class
Class‑level
Trifluoroethyl‑pyrazoles reported with higher herbicidal inhibition vs phenyl analogs at 100 mg/L
Class‑level support for agrochemical screening programs
In vitro assay; confirm with target species and compound‑specific data
Agrochemical Research Herbicide Discovery Structure-Activity Relationship

Chloromethyl Group as a Reactive Electrophilic Handle

The chloromethyl group at the 3-position provides a versatile reactive handle for further functionalization, a feature absent in the parent 1-(2,2,2-trifluoroethyl)-1H-pyrazole scaffold. Chloromethylpyrazoles are known to undergo facile nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and alcohols [1]. This reactivity enables the rapid generation of diverse compound libraries for SAR studies, a key advantage for medicinal chemists. While the 4- and 5-chloromethyl isomers also possess this reactive group, the 3-position offers a unique vector for derivatization, influencing the spatial orientation of substituents in the final molecule.

Reactive Chloromethyl Handle
Method context
Enables nucleophilic substitution with amines, thiols, alcohols; absent in parent scaffold
Key for library synthesis and late‑stage functionalization
Standard substitution conditions; optimize per nucleophile
Organic Synthesis Medicinal Chemistry Building Block Functionalization

3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole Application Scenarios


Herbicide Synthesis with Fluorinated Pyrazoles

Agrochemical research teams focusing on the development of next-generation herbicides should prioritize this building block. Class-level evidence indicates that 2,2,2-trifluoroethyl-substituted pyrazoles exhibit superior herbicidal activity compared to phenyl-substituted analogs [1]. The 3-chloromethyl handle provides a direct route to synthesize and explore diverse 3-substituted analogs, enabling the establishment of robust structure-activity relationships for lead optimization in weed control.

Medicinal Chemistry with Lipophilic Pyrazole Core

In drug discovery, the target compound is ideal for synthesizing focused libraries of 3-substituted pyrazoles. Its increased lipophilicity (XLogP3 = 1.7) compared to the parent scaffold (LogP = 0.55) makes it a superior choice for targets in the central nervous system or for improving cell permeability [2]. The chloromethyl group allows for late-stage functionalization with diverse amines, thiols, or other nucleophiles, facilitating rapid hit-to-lead chemistry.

Chemical Probes for Biological Target Validation

For chemical biology applications, the precise regiochemistry of this building block is essential. The 3-substitution pattern ensures that the derived probe or tool compound has a defined spatial orientation, which is critical for target engagement and SAR interpretation. Using a positional isomer (e.g., the 4- or 5-chloromethyl analog) would result in a different molecular geometry, potentially leading to false negatives in target validation studies .

Advanced Intermediates for Fluorinated Heterocycles

This compound serves as a strategic intermediate for accessing more complex fluorinated heterocycles. Its reactive chloromethyl group can be utilized in various coupling reactions to build larger molecular architectures, while the trifluoroethyl group imparts favorable physicochemical properties to the final product. This makes it a valuable procurement item for research groups involved in the multi-step synthesis of novel fluorinated materials or bioactive molecules.

Application
Selection Property
Validation Focus
Fluorinated herbicide lead synthesis
Class‑level reported herbicidal activity of trifluoroethyl‑pyrazoles
In vitro herbicidal assay against target weed species
CNS‑oriented medicinal chemistry
Lipophilicity modulation via trifluoroethyl group for blood‑brain barrier permeability
LogP/logD measurement and PAMPA/Caco‑2 permeability assay
Chemical probe synthesis for target validation
Defined 3‑substitution regiochemistry for consistent SAR interpretation
Regioisomer identity confirmation and target engagement assay
Advanced fluorinated heterocycle intermediates
Reactive chloromethyl handle for multi‑step coupling reactions
Yield and purity assessment after derivatization steps

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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